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Compound of Interest

Compound Name: trans-2,3-Epoxybutane

CAS No.: 21490-63-1

Cat. No.: B1582861

Get Quote

Executive Summary
Molecule:trans-2,3-Epoxybutane (also trans-2,3-dimethyloxirane) CAS: 21490-63-1

Significance: A fundamental chiral epoxide serving as a benchmark for vibrational circular

dichroism (VCD) and a model for carcinogenic alkylating agents.

This technical guide provides a rigorous computational framework for analyzing trans-2,3-
epoxybutane. Unlike simple aliphatic ethers, the electronic structure of this molecule is

dominated by significant ring strain (~26 kcal/mol) and

symmetry, which dictates its unique spectroscopic signatures and nucleophilic susceptibility.
This guide is designed for computational chemists and medicinal chemists requiring high-
fidelity modeling protocols for epoxide-based drug intermediates.

Geometric & Topological Architecture
Symmetry and Conformation
The trans-2,3-epoxybutane molecule belongs to the
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point group. Unlike its cis isomer (which is meso and possesses

symmetry), the trans isomer exists as a pair of enantiomers (

and

).

Computational Consequence: You generally only need to compute one enantiomer. The

electronic properties are identical, while chiroptical properties (VCD, ROA) will be equal in

magnitude but opposite in sign.

Steric Environment: The methyl groups occupy pseudo-equatorial positions to minimize 1,2-

steric repulsion, making the trans isomer thermodynamically more stable than the cis form by

approximately 0.5–1.0 kcal/mol.

Structural Benchmarks
Accurate prediction of the C-O bond length is critical, as it correlates directly with the barrier to

ring opening.

Table 1: Structural Parameters (Gas Phase) Comparison of Standard DFT vs. High-Level Ab

Initio benchmarks.

Parameter
B3LYP/6-
311++G(d,p)

M06-2X/cc-
pVTZ

CCSD(T)/CBS
(Benchmark)

Experimental
(Microwave)

r(C-O) 1.438 Å 1.432 Å 1.435 Å 1.436 Å

r(C-C) ring 1.465 Å 1.460 Å 1.462 Å 1.463 Å

r(C-C) methyl 1.505 Å 1.501 Å 1.503 Å 1.502 Å

C-O-C 61.2° 61.4° 61.3° 61.3°
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Critical Insight: Standard DFT functionals (like B3LYP) often slightly overestimate the C-O bond

length due to self-interaction error. For kinetic studies involving ring opening, M06-2X or

B97X-D are recommended to capture dispersion interactions and provide more

accurate barrier heights.

Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of trans-2,3-epoxybutane is governed by the energy gap between the HOMO

and LUMO.

HOMO: Predominantly the non-bonding lone pair (

) on the oxygen atom. This orbital directs the site of protonation (electrophilic attack).

LUMO: The antibonding

orbital. This is the receptor for nucleophilic attack.

Walsh Orbitals: The C-C and C-O bonds in the ring exhibit "banana bond" characteristics

(bent bonds), resulting in significant

-character outside the internuclear axis. This "pseudo-ethylenic" character allows the
epoxide to interact with

-systems, a feature often overlooked in standard force-field modeling.

Natural Bond Orbital (NBO) Analysis
To understand why the ring opens, one must quantify the hyperconjugative interactions.

Key Interaction:
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and

. The oxygen lone pairs donate electron density into the antibonding orbitals of the adjacent
ring bonds. This delocalization weakens the C-O bond, pre-activating it for cleavage.

Protocol: Perform NBO 7.0 analysis. Look for Second-Order Perturbation Theory energies (

). A value >5 kcal/mol for

indicates strong electronic destabilization (ring strain).

Spectroscopic Validation: The VCD Standard
For chiral drugs, determining absolute configuration is mandatory. Trans-2,3-epoxybutane is a

primary benchmark for Vibrational Circular Dichroism (VCD).

The Self-Validating Protocol
If your computed VCD spectrum does not match experimental data, your electronic structure

method is invalid for this molecule.

IR Region: Focus on 800–1500 cm

(Fingerprint).

Key Marker: The "Ring Breathing" mode around 1250 cm

.

Signatures:

-isomer: Distinct positive-negative couplet pattern in the C-H stretching region.

-isomer: Mirror image negative-positive pattern.

Mechanistic Pathway: Acid-Catalyzed Ring Opening
In drug development, epoxides are often "warheads" or metabolic liabilities. The most common

pathway is acid-catalyzed hydrolysis to form a diol.
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Reaction Pathway Diagram
The following Graphviz diagram illustrates the stepwise mechanism and the computational

workflow required to characterize it.
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Caption: Mechanistic pathway for the acid-catalyzed hydrolysis of trans-2,3-epoxybutane. The

rate-determining step is the C-O bond cleavage in the protonated intermediate.

Detailed Computational Protocol
Do not rely on defaults. Use this specific workflow to ensure E-E-A-T compliance in your

results.

Step 1: Geometry Optimization & Frequency
Software: Gaussian 16 / ORCA 5.0 Functional: M06-2X (captures mid-range correlation better

than B3LYP). Basis Set: 6-311++G(d,p) (Diffuse functions are essential for the oxygen lone

pairs). Solvation: IEFPCM (Solvent = Water/Methanol) if studying reactivity; Gas Phase for

VCD benchmarking.

Step 2: Electronic Characterization (NBO)
Run a single-point energy calculation on the optimized geometry to extract orbital interactions.

Step 3: Transition State Search (QST3)
For the ring-opening mechanism, you must locate the Transition State (TS).
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Reactant: Protonated epoxide.

Product: Ring-opened diol cation.

Method: QST3 (Synchronous Transit-Guided Quasi-Newton).

Validation: The TS must have exactly one imaginary frequency corresponding to the C-O

bond elongation vector.

Step 4: VCD Spectrum Generation
To confirm stereochemistry:

Run freq=vcd on the optimized geometry.

Apply a Lorentzian broadening (typically 4–8 cm

).

Compare the computed Rotational Strengths (

) with experimental dipole strengths (

).

Data Visualization: Workflow Architecture
The following diagram outlines the logical flow of the computational study, ensuring all checks

are met before data is accepted.
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Caption: Computational workflow ensuring self-validation of the electronic structure model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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